molecular formula C14H13N3S B2722922 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286700-03-5

4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine

Cat. No. B2722922
CAS RN: 1286700-03-5
M. Wt: 255.34
InChI Key: CYMMMUZSVIOARH-UHFFFAOYSA-N
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Description

“4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound. It has a molecular weight of 212.29 . It’s important to note that this compound is similar to other compounds that contain a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of these compounds was confirmed by their C, H, and N analysis .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, is reported to be solid .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .

Biochemical Pathways

The specific biochemical pathways affected by 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

Future Directions

Thiazole derivatives have shown a broad range of biological activities, including anti-inflammatory, antibacterial, antiviral, and antitumor activities . Therefore, “4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” and similar compounds could be further explored for their potential therapeutic applications.

properties

IUPAC Name

4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-10-5-4-7-12-13(10)17-14(18-12)16-9-11-6-2-3-8-15-11/h2-8H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMMMUZSVIOARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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